4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine
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Overview
Description
4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with an imidazole moiety and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Moiety: Starting with 2-methylimidazole, the compound can be alkylated using a suitable alkylating agent to introduce the desired substituent.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The thiophene ring can be sulfonylated using sulfonyl chloride in the presence of a base to form the thiophene sulfonyl group.
Coupling Reactions: The final step involves coupling the imidazole and piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine
- 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(benzylsulfonyl)piperidine
- 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(pyridylsulfonyl)piperidine
Uniqueness
The uniqueness of 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the thiophene sulfonyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-1-thiophen-2-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-12-15-6-9-16(12)11-13-4-7-17(8-5-13)21(18,19)14-3-2-10-20-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASOUMAUYWKVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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